Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)-
Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)-
UPF-648 is a kynurenine 3-monooxygenase (KMO) inhibitor. UPF 648 binds close to the FAD cofactor and perturbs the local active-site structure, preventing productive binding of the substrate l-kynurenine. UPF-648 may be potentially useful for neurodegenerative diseases such as Huntington's, Alzheimer's and Parkinson's diseases.
Brand Name:
Vulcanchem
CAS No.:
213400-34-1
VCID:
VC0546412
InChI:
InChI=1S/C11H8Cl2O3/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16/h1-3,6-7H,4H2,(H,15,16)
SMILES:
C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl
Molecular Formula:
C11H8Cl2O3
Molecular Weight:
259.08 g/mol
Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)-
CAS No.: 213400-34-1
Inhibitors
VCID: VC0546412
Molecular Formula: C11H8Cl2O3
Molecular Weight: 259.08 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 213400-34-1 |
---|---|
Product Name | Cyclopropanecarboxylic acid, 2-(3,4-dichlorobenzoyl)- |
Molecular Formula | C11H8Cl2O3 |
Molecular Weight | 259.08 g/mol |
IUPAC Name | 2-(3,4-dichlorobenzoyl)cyclopropane-1-carboxylic acid |
Standard InChI | InChI=1S/C11H8Cl2O3/c12-8-2-1-5(3-9(8)13)10(14)6-4-7(6)11(15)16/h1-3,6-7H,4H2,(H,15,16) |
Standard InChIKey | ZBRKMOHDGFGXLN-UHFFFAOYSA-N |
SMILES | C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Canonical SMILES | C1C(C1C(=O)O)C(=O)C2=CC(=C(C=C2)Cl)Cl |
Appearance | Solid powder |
Description | UPF-648 is a kynurenine 3-monooxygenase (KMO) inhibitor. UPF 648 binds close to the FAD cofactor and perturbs the local active-site structure, preventing productive binding of the substrate l-kynurenine. UPF-648 may be potentially useful for neurodegenerative diseases such as Huntington's, Alzheimer's and Parkinson's diseases. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | UPF-648, UPF 648, UPF648 |
Reference | 1: Amaral M, Levy C, Heyes DJ, Lafite P, Outeiro TF, Giorgini F, Leys D, Scrutton NS. Structural basis of kynurenine 3-monooxygenase inhibition. Nature. 2013 Apr 18;496(7445):382-5. doi: 10.1038/nature12039. Epub 2013 Apr 10. PubMed PMID: 23575632; PubMed Central PMCID: PMC3736096. 2: Amori L, Guidetti P, Pellicciari R, Kajii Y, Schwarcz R. On the relationship between the two branches of the kynurenine pathway in the rat brain in vivo. J Neurochem. 2009 Apr;109(2):316-25. doi: 10.1111/j.1471-4159.2009.05893.x. Epub 2009 Feb 6. PubMed PMID: 19226371; PubMed Central PMCID: PMC3666345. 3: Ceresoli-Borroni G, Guidetti P, Amori L, Pellicciari R, Schwarcz R. Perinatal kynurenine 3-hydroxylase inhibition in rodents: pathophysiological implications. J Neurosci Res. 2007 Mar;85(4):845-54. PubMed PMID: 17279543. 4: Sapko MT, Guidetti P, Yu P, Tagle DA, Pellicciari R, Schwarcz R. Endogenous kynurenate controls the vulnerability of striatal neurons to quinolinate: Implications for Huntington's disease. Exp Neurol. 2006 Jan;197(1):31-40. Epub 2005 Aug 15. PubMed PMID: 16099455. |
PubChem Compound | 9816607 |
Last Modified | Nov 11 2021 |
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